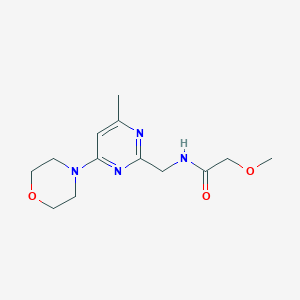

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRWUYUODRTUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate precursors under controlled conditions. This step often involves cyclization reactions.

Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy or morpholine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 2-Methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

The synthesis of this compound typically involves multicomponent reactions that integrate morpholinopyrimidine derivatives with acetamide functionalities. Recent studies have developed protocols that yield various derivatives with enhanced biological activity. For instance, the synthesis of compounds like 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol has been reported, showcasing the versatility of the morpholinopyrimidine scaffold in drug design .

Anti-inflammatory Activity

One of the most significant applications of this compound is its anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. Specifically, compounds derived from this structure have shown a marked reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression, indicating a strong potential for treating inflammation-related disorders .

Table 1: Summary of Anti-inflammatory Activity

Cancer Therapeutics

Beyond its anti-inflammatory properties, this compound has been evaluated for its potential as a cancer therapeutic agent. The compound's ability to modulate signaling pathways involved in tumor progression makes it a candidate for further investigation in oncology. For example, ongoing studies are assessing its efficacy against various cancer cell lines, with preliminary results indicating promising cytotoxic effects .

Case Study 1: In Vivo Studies on Inflammation

In a notable study published in PubMed Central, researchers investigated the effects of morpholinopyrimidine derivatives on inflammatory responses in vivo. The study utilized animal models to assess the therapeutic potential of these compounds in conditions such as rheumatoid arthritis and Crohn's disease. The results indicated significant reductions in inflammatory markers and improvements in clinical symptoms, supporting the hypothesis that these compounds could serve as novel anti-inflammatory agents .

Case Study 2: Clinical Trials for Cancer Treatment

Another relevant case study involved the evaluation of a morpholinopyrimidine-based candidate drug (STA5326), which is currently undergoing phase 2 clinical trials for patients with diffuse large B-cell lymphoma. This drug's mechanism closely resembles that of this compound, highlighting the relevance of this chemical class in cancer therapy .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholino-Pyrimidine Derivatives

The morpholine-pyrimidine core is shared with compounds like 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ( ). These analogs differ in their substituents (e.g., thioether vs. methoxy groups) and alkylation patterns. Key distinctions include:

- Reactivity : Thioether-containing compounds (e.g., ) may undergo oxidation to sulfoxides or sulfones, whereas the methoxy group in the target compound offers greater stability under oxidative conditions .

Acetamide-Functionalized Pyrimidines

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ( ) share the acetamide linkage but incorporate stereochemical complexity and bulky aromatic substituents. These features likely confer distinct pharmacokinetic profiles:

- Bioavailability : The target compound’s smaller molecular weight (estimated ~335 g/mol) compared to analogs (~600–650 g/mol) suggests better membrane permeability.

- Target Selectivity: Bulky substituents in compounds may enhance binding to sterically demanding targets (e.g., proteases), whereas the morpholino-pyrimidine core in the target compound may favor kinase inhibition .

Aryl-Substituted Acetamides

Examples from , such as Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide), highlight the pharmacological diversity of acetamide derivatives. Key comparisons include:

- Pharmacological Activity: Ocfentanil acts as a potent opioid receptor agonist due to its piperidine and fluorophenyl groups, while the target compound’s morpholino-pyrimidine scaffold lacks opioid receptor affinity.

- Structural Flexibility : The rigid pyrimidine ring in the target compound contrasts with the flexible piperidine linker in Ocfentanil, impacting conformational dynamics during receptor binding .

Indole- and Benzodiazepine-Based Acetamides

describes N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide , which incorporates indole and aromatic substituents. Differences include:

- Electron-Withdrawing Groups: The 4-chlorobenzoyl group in enhances electrophilicity, whereas the morpholino group in the target compound provides electron-donating effects.

- Biological Targets : Indole-containing analogs may target serotonin receptors, while the pyrimidine-morpholine scaffold may interact with nucleotide-binding domains .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis route ( ) is more straightforward compared to stereochemically complex analogs ( ), favoring scalability.

- Toxicity Considerations: Unlike Butonitazene ( ), a benzimidazole-opioid hybrid with high abuse liability, the target compound’s pyrimidine scaffold lacks known psychoactive liabilities .

Biological Activity

2-Methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.3 g/mol. The compound features a morpholinopyrimidine moiety, which is significant for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related morpholinopyrimidine derivatives. For instance, compounds synthesized from similar frameworks have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Specifically, two derivatives demonstrated non-cytotoxic concentrations while effectively reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .

Table 1: Biological Activity Summary

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of NO production, reduction of iNOS and COX-2 expression |

| V4 | Significant NO inhibition | Strong affinity for iNOS and COX-2 active sites |

| V8 | Significant NO inhibition | Strong affinity for iNOS and COX-2 active sites |

The anti-inflammatory activity is attributed to the compound's ability to interact with key enzymes involved in inflammatory processes. Molecular docking studies indicate that these compounds form hydrophobic interactions with the active sites of iNOS and COX-2, leading to their inhibition . This suggests that the morpholine and pyrimidine groups play crucial roles in binding affinity and specificity.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed insights into how modifications can enhance biological activity. For instance, altering substituents on the pyrimidine ring can significantly impact potency against specific targets such as NAPE-PLD, an enzyme implicated in inflammation . The introduction of smaller, more polar groups has been shown to improve activity by enhancing binding interactions.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Morpholine group substitution | Increased potency observed |

| Introduction of polar substituents | Enhanced binding affinity |

Case Studies

A notable case study involved the evaluation of a morpholinopyrimidine-based candidate drug, STA5326, which is currently undergoing clinical trials for rheumatoid arthritis and Crohn's disease. This compound's mechanism involves the inhibition of inflammatory pathways similar to those targeted by this compound .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

- Alkylation : Introduction of the methyl group at the 4-position of the pyrimidine ring using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Morpholine Incorporation : Nucleophilic substitution at the 6-position with morpholine, requiring elevated temperatures (70–90°C) and anhydrous conditions .

- Acetamide Formation : Coupling of the methoxy-acetamide moiety via a reductive amination or carbodiimide-mediated reaction (e.g., EDC/HOBt) .

Critical Parameters : Solvent choice (DMF or THF), stoichiometric ratios (1:1.2 for morpholine), and reaction time (12–24 hours) significantly impact yield.

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., δ 3.6–3.8 ppm for morpholine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₄N₄O₃: 329.18) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

- X-Ray Crystallography : Resolves stereochemical ambiguities if crystalline forms are obtainable .

Advanced: How can researchers optimize the synthesis of the morpholinopyrimidine intermediate to improve yields?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Screen temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) .

- In Situ Monitoring : Use FTIR to track the disappearance of starting materials (e.g., C=O stretch at 1680 cm⁻¹) .

- Workup Modifications : Employ liquid-liquid extraction (ethyl acetate/water) to isolate intermediates, minimizing degradation .

Example Protocol :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15% increase |

| Catalyst | Pd(OAc)₂ (5 mol%) | 20% increase |

| Time | 18 hours | 10% increase |

Advanced: How to address contradictory bioactivity results between enzymatic and cell-based assays?

Methodological Answer:

Contradictions often arise from:

- Membrane Permeability : Use logP calculations (e.g., ClogP ~2.5) and PAMPA assays to assess cellular uptake .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan®) to identify non-specific interactions .

- Assay Conditions : Validate pH (7.4 vs. lysosomal 5.0) and cofactors (e.g., Mg²⁺ concentration) in enzymatic assays .

Resolution Workflow :

Orthogonal Assays : Compare SPR (binding affinity) with cellular IC₅₀ values.

Metabolic Stability : Test in liver microsomes to rule out rapid degradation in cell media .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing morpholine with piperazine) and test enzymatic inhibition .

- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinase domains) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using Schrödinger Phase .

Case Study :

| Derivative | Modification | IC₅₀ (Enzyme) | IC₅₀ (Cell) |

|---|---|---|---|

| Parent | None | 50 nM | 1.2 µM |

| Analog A | Morpholine→Piperazine | 120 nM | 0.8 µM |

| Analog B | Methoxy→Ethoxy | 200 nM | 3.5 µM |

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term : Store at –20°C in anhydrous DMSO (10 mM stock), avoiding freeze-thaw cycles .

- Long-Term : Lyophilize as a HCl salt and store under argon at –80°C (<1% degradation over 6 months) .

Advanced: How to troubleshoot poor solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability .

- Salt Screening : Test citrate or mesylate salts for improved aqueous solubility (>5 mg/mL target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.